Cefbuperazone
Vue d'ensemble
Description
Cefbuperazone est un antibiotique céphalosporine de deuxième génération. Il est connu pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-négatives. Ce composé est utilisé pour traiter diverses infections bactériennes et est administré par voie intramusculaire ou intraveineuse .
Applications De Recherche Scientifique
Cefbuperazone has several scientific research applications:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial growth and resistance.
Industry: It is used in the production of pharmaceutical formulations for treating bacterial infections.
Mécanisme D'action
La cefbuperazone exerce son effet bactéricide en inhibant la synthèse de la paroi cellulaire bactérienne. Comme les autres antibiotiques bêta-lactames, elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l’intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines .
Analyse Biochimique
Biochemical Properties
Cefbuperazone interacts with various enzymes and proteins in the body. It is known to decrease the excretion rate of certain substances, which could result in a higher serum level
Cellular Effects
The cellular effects of this compound are not fully known. It has been observed that this compound has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that this compound may influence cell function by interacting with specific cellular pathways.
Molecular Mechanism
It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. It has been observed that the level of activity of this compound was higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not fully known. It has been observed that this compound has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
La synthèse de la cefbuperazone implique plusieurs étapes :
Estérification méthylique de la D-thréonine : Cette étape implique la conversion de la D-thréonine en sa forme ester méthylique.
Préparation du DEPT-OMe : Cet intermédiaire est préparé par une série de réactions.
Préparation du DEPT-OMe-OP : Des réactions supplémentaires conduisent à la formation de cet intermédiaire.
Préparation de l’ester TBLZ : Cette étape implique une réaction en une seule étape pour éliminer simultanément deux groupes protecteurs, suivie d’une salification pour obtenir la this compound.
Une autre méthode implique :
Protection de l’ester diphénylméthylique de l’acide 7beta-amino-7alpha-méthoxy-3-[(1-méthyl-1H-tétrazol-5-yl)S-méthyl]-3-céphalosporine-en-4-carboxylique (7-MAC) : Ceci est réalisé en utilisant un agent protecteur du groupe amino.
Réaction avec un halogénure : La chaîne latérale de la this compound réagit avec un halogénure pour former l’halogénure d’acyle de la chaîne latérale de la this compound.
Formation d’un produit intermédiaire : Le produit intermédiaire, l’ester diphénylméthylique de la this compound, est formé par réaction du silane 7-MAC avec l’halogénure d’acyle de la chaîne latérale de la this compound.
Élimination du groupe protecteur : Le groupe protecteur est éliminé pour obtenir la this compound.
Analyse Des Réactions Chimiques
La cefbuperazone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent les halogénures, les agents protecteurs tels que l’hexaméthyl disilazane et le triméthylchlorosilane. Les principaux produits formés à partir de ces réactions sont des intermédiaires tels que le DEPT-OMe et l’ester diphénylméthylique de la this compound .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans l’étude des antibiotiques céphalosporines.
Biologie : Elle est utilisée pour étudier les effets des antibiotiques sur la croissance et la résistance bactériennes.
Industrie : Elle est utilisée dans la production de formulations pharmaceutiques pour le traitement des infections bactériennes.
Comparaison Avec Des Composés Similaires
La cefbuperazone est similaire aux autres antibiotiques céphalosporines, tels que la céfopérazone et la céfoxitine. elle présente des propriétés uniques qui la rendent efficace contre certaines souches résistantes de bactéries. Par exemple, la this compound montre une activité plus élevée contre Bacteroides fragilis par rapport aux autres céphalosporines .
Composés similaires
Céfopérazone : Une céphalosporine de troisième génération efficace contre les infections à Pseudomonas.
Céfoxitine : Une céphalosporine de deuxième génération ayant une activité contre les bactéries anaérobies.
Cétotaxime : Une céphalosporine de troisième génération ayant une activité à large spectre.
La structure et le mécanisme d’action uniques de la this compound en font un antibiotique précieux dans le traitement de diverses infections bactériennes.
Propriétés
IUPAC Name |
(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRCGPDNDCXFR-CYWZMYCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024595 | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76610-84-9 | |
Record name | Cefbuperazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefbuperazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefbuperazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFBUPERAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefbuperazone?
A1: this compound is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify this compound. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of this compound. []
Q4: Can this compound sodium be administered intravenously? If so, is it compatible with common intravenous solutions?
A4: Yes, this compound sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []
Q5: What is the typical route of administration for this compound, and what are its pharmacokinetic properties?
A6: this compound is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]
Q6: Does this compound effectively penetrate into the cerebrospinal fluid (CSF)?
A7: Yes, research shows that this compound can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic this compound levels were detected in the CSF one hour after administration. []
Q7: What is the spectrum of antibacterial activity of this compound?
A8: this compound demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, this compound displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []
Q8: Does this compound exhibit activity against Gram-positive bacteria?
A9: this compound possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []
Q9: Does this compound show activity against anaerobic bacteria?
A10: this compound exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]
Q10: How effective is this compound in treating infections in animal models?
A11: this compound demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] this compound also shows promise in treating biliary infections in rabbits. []
Q11: What clinical applications have been investigated for this compound?
A11: this compound has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:
- Respiratory tract infections: [, , , ]
- Urinary tract infections: [, , , ]
- Biliary infections: []
- Pelvic infections: []
- Skin and soft tissue infections: []
- Bone and joint infections: []
Q12: What are the known mechanisms of resistance to this compound?
A12: Resistance to this compound can be mediated by several mechanisms:
- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of this compound into the cell. []
- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, rendering the antibiotic less effective. []
Q13: Are there any known instances of cross-resistance between this compound and other antibiotics?
A14: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]
Q14: Has this compound been investigated for its potential to modulate host immune responses?
A16: Yes, some research suggests that this compound might influence host defense mechanisms. One study found that mice treated with this compound exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.